Thiophene, 3-methoxy-2-(methylthio)-

Description

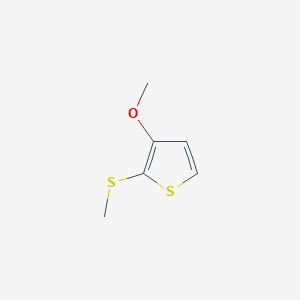

Thiophene, 3-methoxy-2-(methylthio)- (CAS 20731-74-2, molecular formula C₆H₈OS₂) is a substituted thiophene derivative with a methoxy (-OCH₃) group at position 3 and a methylthio (-SCH₃) group at position 2. This compound belongs to the class of sulfur-containing heterocycles, which are pivotal in organic synthesis, pharmaceuticals, and materials science due to their electronic properties and reactivity .

Key structural features include:

- A five-membered aromatic thiophene ring with two substituents.

- Electron-donating groups (methoxy and methylthio) that influence reactivity and intermolecular interactions.

- A molecular weight of 156.25 g/mol, differentiating it from simpler thiophene derivatives .

- Stille coupling (e.g., for 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene) .

- One-pot multicomponent reactions (e.g., for ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate) .

Properties

Molecular Formula |

C6H8OS2 |

|---|---|

Molecular Weight |

160.3 g/mol |

IUPAC Name |

3-methoxy-2-methylsulfanylthiophene |

InChI |

InChI=1S/C6H8OS2/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3 |

InChI Key |

BHQACATVOAELFR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(SC=C1)SC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

Thiophene derivatives, including 3-methoxy-2-(methylthio)-, are recognized for their biological activities . Studies have shown that thiophene compounds exhibit a range of pharmacological effects:

- Antimicrobial Activity : Research indicates that thiophene derivatives possess antibacterial and antifungal properties. For instance, a series of thiophene analogues were synthesized and evaluated for their in vitro antimicrobial activities against various microbial species, demonstrating significant efficacy .

- Anticancer Properties : Thiophene compounds have been investigated for their anticancer potential. In one study, certain thiophene derivatives showed significant cytotoxicity against human lung cancer cell lines (A-549) when compared to standard drugs like adriamycin . Another study highlighted the application of thiophene-based compounds in inhibiting the growth of multiple cancer types, including colorectal and breast cancer .

- Anti-inflammatory and Antioxidant Activities : Thiophene derivatives have also been noted for their anti-inflammatory properties and antioxidant activities, which are crucial for preventing oxidative stress-related diseases .

Synthesis and Chemical Reactions

The synthesis of thiophene derivatives involves various methodologies that enhance their functionalization:

- Electropolymerization : The electropolymerization of 3-methoxythiophene has been explored to create conductive films with potential applications in electronic devices . These films can be utilized in sensors and other electronic components due to their unique conductive properties.

- Heterocyclization Reactions : Recent advances in synthetic methods have allowed for the efficient preparation of multifunctionalized thiophenes through heterocyclization reactions. This approach enables the introduction of various substituents that can enhance biological activity or modify physical properties .

Material Science Applications

Thiophene derivatives are increasingly used in material science due to their conductive properties:

- Organic Electronics : Compounds like 3-methoxy-2-(methylthio)- are being explored as materials for organic semiconductors. Their ability to conduct electricity makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

- Dyes and Pigments : Thiophenes can also serve as precursors for dyes and pigments used in various industries, including textiles and coatings. Their vibrant colors and stability make them ideal candidates for these applications .

Case Study 1: Anticancer Activity Evaluation

In a study published in 2019, researchers synthesized a series of thiophene derivatives and evaluated their anticancer activity against the A-549 lung cancer cell line. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to existing chemotherapeutic agents .

Case Study 2: Electropolymerized Films

A recent investigation into the electropolymerization of 3-methoxythiophene revealed the formation of films with unique optical properties. These films exhibited potential for use in display technologies due to their colorimetric characteristics and conductivity .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural similarities and differences among thiophene derivatives:

Key Observations :

Physicochemical Properties

The substituents significantly alter physical properties:

| Property | Thiophene, 3-Methoxy-2-(Methylthio)- | 3-Methoxythiophene | 3-(Methylthio)thiophene |

|---|---|---|---|

| Boiling Point (°C) | Not reported (estimated >200) | ~160–165 | ~180–185 |

| Vapor Pressure (kPa) | Not reported | 0.43–1.76 (300–325 K) | Not reported |

| Solubility | Likely low in water, high in organics | Low in water | Low in water |

| Reactivity | High (dual electron-donating groups) | Moderate | High |

Data inferred from .

Preparation Methods

Key Steps:

-

Metalation of 3-Bromothiophene :

-

Reagents : Butyllithium (BuLi), tetrahydrofuran (THF), hexane, heptane.

-

Conditions : -30°C to -25°C, 30–90 minutes for slow addition of 3-bromothiophene diluted in THF.

-

Mechanism : BuLi facilitates metal-halogen exchange, forming 3-lithiothiophene.

-

-

Electrophilic Quenching with Dimethyl Disulfide :

-

Reagents : Dimethyl disulfide (Me₂S₂).

-

Conditions : -25°C to -20°C, 1 hour post-quench.

-

Product : 3-(Methylthio)thiophene (71–76% yield after distillation).

-

Sequential Nucleophilic Substitution

A hypothetical approach to achieve positional selectivity (2-methylthio and 3-methoxy groups).

Proposed Steps:

| Step | Reaction | Reagents | Conditions |

|---|---|---|---|

| 1 | Lithiation of 3-bromothiophene at position 2 | BuLi, THF | -30°C |

| 2 | Quench with dimethyl disulfide | Me₂S₂ | -25°C to -20°C |

| 3 | Substitute bromine at position 3 with methoxy | NaOMe, DMF | 60–80°C |

Challenges:

-

Lithiation Selectivity : Bromine at position 3 may direct lithiation to position 4 instead of 2.

-

Substitution Efficiency : Methoxy introduction at position 3 requires polar aprotic solvents and elevated temperatures.

Electrophilic Cyclization

Inspired by methods for benzo[b]thiophenes, this approach leverages sulfonium salts for ring formation.

Example Protocol:

-

Starting Material : o-Alkynyl thioanisole derivative with methoxy and methylthio groups.

-

Reagents : Dimethyl(thiodimethyl)sulfonium tetrafluoroborate.

-

Conditions : Dichloromethane (DCM), room temperature, 24 hours.

-

Yield : ~99% for analogous benzo[b

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methoxy-2-(methylthio)thiophene, and how can reaction conditions be optimized for higher yields?

- The compound can be synthesized via nucleophilic substitution of 2-chlorothiophene with methyl iodide or methyl sulfate. Optimal conditions depend on solvent choice (e.g., DMF for polar aprotic environments) and temperature control (60–80°C). Column chromatography (Hexane/EtOAc) is recommended for purification to achieve >95% purity .

- Key parameters : Monitor reaction progress via TLC, and use anhydrous MgSO₄ for drying intermediates .

Q. How can spectroscopic techniques (NMR, MS) distinguish 3-methoxy-2-(methylthio)thiophene from its structural analogs?

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8 ppm), while the methylthio (-SCH₃) resonates as a singlet near δ 2.5 ppm. Thiophene protons show splitting patterns between δ 6.5–7.5 ppm .

- Mass spectrometry : Look for a molecular ion peak at m/z 160 (C₆H₈OS₂) and fragmentation patterns indicative of S–CH₃ bond cleavage .

Q. What purification strategies are effective for removing sulfur-containing byproducts during synthesis?

- Use silica gel chromatography with gradient elution (Hexane to EtOAc) to separate polar byproducts. For persistent impurities, recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How do the electronic properties of 3-methoxy-2-(methylthio)thiophene influence its performance in organic semiconductors?

- The electron-donating methoxy and methylthio groups enhance π-conjugation, reducing bandgap energy (~2.1 eV). Electrochemical polymerization (e.g., using BF₃·Et₂O as a dopant) produces conductive polythiophene films with mobilities >0.1 cm²/V·s. Characterize via cyclic voltammetry and UV-Vis spectroscopy to correlate structure with charge transport .

Q. What mechanistic insights explain regioselectivity challenges in derivatizing 3-methoxy-2-(methylthio)thiophene for drug design?

- Steric hindrance from the methoxy group directs electrophilic substitution to the 5-position. Computational modeling (DFT) predicts activation barriers for sulfonation or halogenation. Validate via X-ray crystallography of intermediates .

Q. Can supramolecular assembly techniques improve the crystallinity of thiophene-based nanomaterials?

- Self-assembly in THF/water mixtures (1:4 v/v) yields nanosheets (3.5 nm thick) with high crystallinity. Use AFM and TEM to confirm lamellar stacking. Annealing at 150°C under N₂ enhances π-π interactions .

Q. How do contradictory data on catalytic oxidation efficiencies of thiophene derivatives arise, and how can they be resolved?

- Discrepancies in reported catalytic activities (e.g., TiO₂/SiO₂ systems) often stem from surface area variations or solvent effects (polar vs. nonpolar). Control experiments with standardized BET surface area measurements and in situ IR spectroscopy clarify mechanistic pathways .

Methodological Guidelines

- Synthetic Design : Prioritize anhydrous conditions and inert atmospheres (Ar) to prevent oxidation of sulfur moieties .

- Data Validation : Cross-reference spectroscopic data with NIST databases and use SCIFinder® for literature benchmarking (keywords: "thiophene synthesis," "methylthio derivatives") .

- Advanced Characterization : Employ grazing-incidence XRD for thin-film analysis and MALDI-TOF for polymer molecular weight distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.